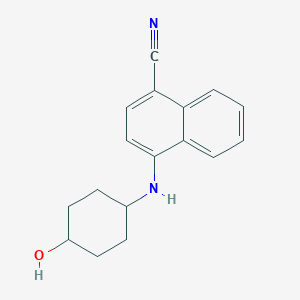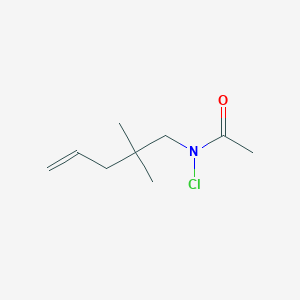
3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogenating agents, nucleophiles, and other reagents under suitable solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol: A similar compound with a naphthalene ring instead of a benzopyran ring.
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide: Another benzothiazole derivative with a thiophene ring and sulfonamide group.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and benzopyran rings, along with the diphenylamino group, makes it a versatile compound with diverse applications.
Properties
CAS No. |
457888-86-7 |
|---|---|
Molecular Formula |
C28H18N2O2S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-(N-phenylanilino)chromen-2-one |
InChI |
InChI=1S/C28H18N2O2S/c31-28-23(27-29-24-13-7-8-14-26(24)33-27)17-19-15-16-22(18-25(19)32-28)30(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18H |
InChI Key |
DNURWSHVBFASMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12586420.png)


![4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12586433.png)

![Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate](/img/structure/B12586446.png)

![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)
![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)

![1,10-Phenanthrolinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12586475.png)
![3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B12586483.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)

